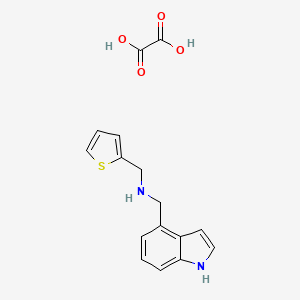
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate
Overview
Description
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate is a synthetic compound that features both indole and thiophene moieties. These structures are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines.
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other cyclization reactions involving 1,4-diketones.
Coupling Reaction: The indole and thiophene derivatives are coupled using a suitable base and solvent to form the desired amine.
Oxalate Formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.
Reduction: Reduction reactions could target the nitrogen atoms or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and thiophene derivatives.
Medicine: Possible therapeutic applications due to the bioactivity of indole and thiophene-containing compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and thiophene moieties could play a role in binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethyl)-N-(thien-2-ylmethyl)amine
- N-(1H-indol-4-ylmethyl)-N-(furan-2-ylmethyl)amine
- N-(1H-indol-4-ylmethyl)-N-(pyridin-2-ylmethyl)amine
Uniqueness
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate is unique due to the specific positioning of the indole and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-(thiophen-2-ylmethyl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.C2H2O4/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;3-1(4)2(5)6/h1-8,15-16H,9-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTILDBVRSEONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CC=CS3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



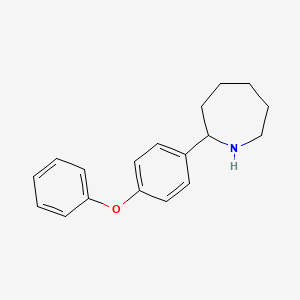
![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
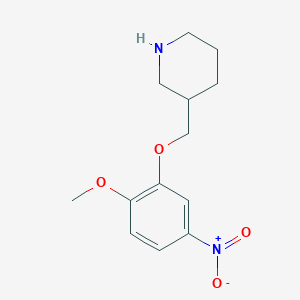

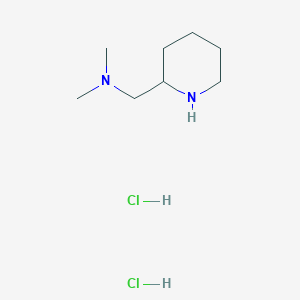
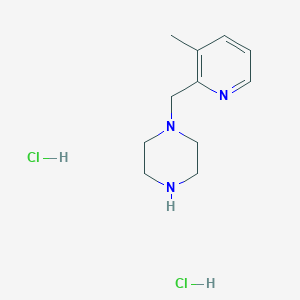
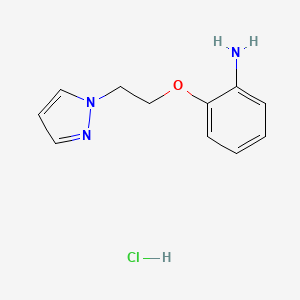
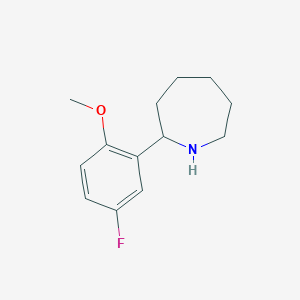
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)

